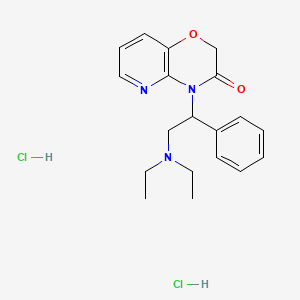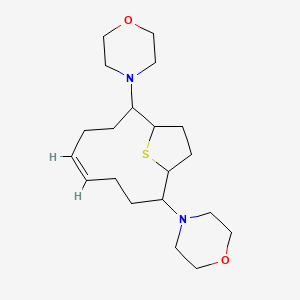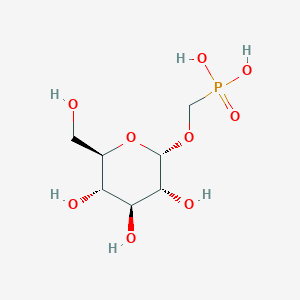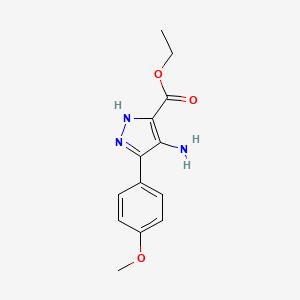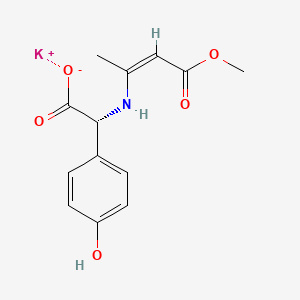
Potassium D-(1-ethoxycarbonylpropen-2-yl)-alpha-amino-p-hydroxyphenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium D-(1-ethoxycarbonylpropen-2-yl)-alpha-amino-p-hydroxyphenylacetate is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an ethoxycarbonyl group, an amino group, and a hydroxyphenylacetate moiety. Its chemical properties make it a valuable subject for research in organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium D-(1-ethoxycarbonylpropen-2-yl)-alpha-amino-p-hydroxyphenylacetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Ethoxycarbonyl Group: This step involves the reaction of an appropriate alkene with ethyl chloroformate in the presence of a base such as triethylamine.
Introduction of the Amino Group: The next step involves the addition of an amino group to the intermediate product. This can be achieved through a nucleophilic substitution reaction using an appropriate amine.
Formation of the Hydroxyphenylacetate Moiety: The final step involves the coupling of the intermediate product with a hydroxyphenylacetate derivative. This can be achieved through a condensation reaction in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium D-(1-ethoxycarbonylpropen-2-yl)-alpha-amino-p-hydroxyphenylacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The ethoxycarbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for nucleophilic substitution include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the ethoxycarbonyl group can yield alcohol derivatives.
Applications De Recherche Scientifique
Potassium D-(1-ethoxycarbonylpropen-2-yl)-alpha-amino-p-hydroxyphenylacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Potassium D-(1-ethoxycarbonylpropen-2-yl)-alpha-amino-p-hydroxyphenylacetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites. Additionally, it may modulate cellular signaling pathways by interacting with receptors and other proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium D-(1-ethoxycarbonylpropen-2-yl)-alpha-amino-p-hydroxyphenylacetate: Unique due to its specific combination of functional groups.
Potassium D-(1-ethoxycarbonylpropen-2-yl)-alpha-amino-phenylacetate: Lacks the hydroxy group, resulting in different chemical properties.
Potassium D-(1-ethoxycarbonylpropen-2-yl)-alpha-amino-p-hydroxybenzylacetate: Contains a benzyl group instead of a phenyl group, affecting its reactivity.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
68779-00-0 |
|---|---|
Formule moléculaire |
C13H14KNO5 |
Poids moléculaire |
303.35 g/mol |
Nom IUPAC |
potassium;(2R)-2-(4-hydroxyphenyl)-2-[[(Z)-4-methoxy-4-oxobut-2-en-2-yl]amino]acetate |
InChI |
InChI=1S/C13H15NO5.K/c1-8(7-11(16)19-2)14-12(13(17)18)9-3-5-10(15)6-4-9;/h3-7,12,14-15H,1-2H3,(H,17,18);/q;+1/p-1/b8-7-;/t12-;/m1./s1 |
Clé InChI |
HFDVONAPNRXRSV-HAPRMPPKSA-M |
SMILES isomérique |
C/C(=C/C(=O)OC)/N[C@H](C1=CC=C(C=C1)O)C(=O)[O-].[K+] |
SMILES canonique |
CC(=CC(=O)OC)NC(C1=CC=C(C=C1)O)C(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


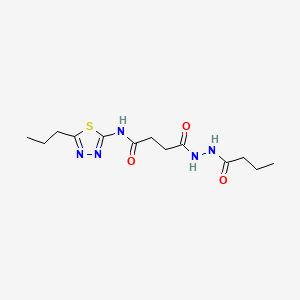

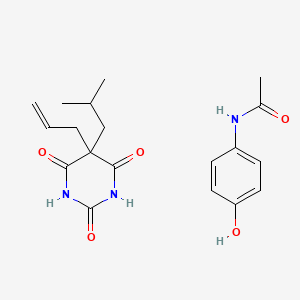

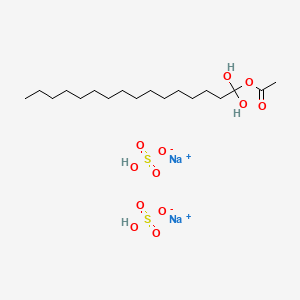
![[(3S,3aR,6S,6aS)-3-[[2-hydroxy-3-(4-methoxyphenoxy)propyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762446.png)
